N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a chlorophenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and amino groups. One common synthetic route includes the following steps:
Nitration: The starting material, 2,4-dimethylphenol, undergoes nitration to introduce a nitro group, forming 2,4-dimethyl-1-nitrophenol.
Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethyl-1-aminophenol.
Acetylation: The amino group of 2,4-dimethyl-1-aminophenol is acetylated to form the acetamide derivative.
Coupling Reaction: Finally, the acetamide derivative is coupled with 3-amino-4-chlorophenol to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions may use strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the chlorophenyl group may engage in π-π interactions. These interactions can modulate biological processes and pathways, leading to the observed biological activities.
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Uniqueness: N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHPMDFZPZDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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